molecular formula C19H30N2O6 B599304 N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester CAS No. 1217602-23-7

N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester

Cat. No. B599304
CAS RN: 1217602-23-7
M. Wt: 390.506
InChI Key: JBFUXXJVFIHVIF-NTKYFLBZSA-N
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Description

“N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester” is a specialty product for proteomics research . Its molecular formula is C19H22D8N2O6 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester is the amino group . The compound is used in organic synthesis for the protection of amino groups . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .

Mode of Action

The compound interacts with its targets through a process known as deprotection . This involves the selective removal of the N-Boc group from a structurally diverse set of compounds . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of amino acids and peptides . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection relies largely on TFA-induced cleavage .

Pharmacokinetics

The compound’s adme properties would be influenced by its chemical structure and the presence of the boc group .

Result of Action

The result of the compound’s action is the formation of a peptidomimetic with a free amine . This is achieved through the concomitant formation of the deprotected N-Boc .

Action Environment

The action of N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester is influenced by environmental factors such as temperature and pH . The reactions for deprotection take place under room temperature conditions . The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis also plays a role in its efficacy .

properties

IUPAC Name

methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O6/c1-19(2,3)27-18(25)20-16(17(24)26-4)13-14-5-7-15(8-6-14)21(9-11-22)10-12-23/h5-8,16,22-23H,9-13H2,1-4H3,(H,20,25)/t16-/m1/s1/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFUXXJVFIHVIF-NTKYFLBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C1=CC=C(C=C1)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C)C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747197
Record name Methyl 4-{bis[2-hydroxy(~2~H_4_)ethyl]amino}-N-(tert-butoxycarbonyl)-D-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71314155

CAS RN

1217602-23-7
Record name Methyl 4-{bis[2-hydroxy(~2~H_4_)ethyl]amino}-N-(tert-butoxycarbonyl)-D-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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